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Compound of Interest

Compound Name: Ketipramine fumarate

Cat. No.: B092992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and inferred analytical and pharmacological characteristics of ketoimipramine (G-35,259). As a
compound that was clinically investigated but never brought to market, publicly available
experimental data is limited.[1][2] This document consolidates known information and provides
expert-level extrapolations based on the well-understood chemistry of tricyclic antidepressants
(TCASs) and related ketones.

Chemical Structure and Identifiers

Ketoimipramine, also known as ketimipramine, is a tricyclic antidepressant and a derivative of
imipramine.[1][2] Its core structure is a dibenzo[b,flazepine ring system, distinguished from
imipramine by the presence of a ketone group at position 10 of the azepine ring.[1][2] This
modification significantly influences the molecule's conformation and electronic properties.

The fundamental chemical identifiers for ketoimipramine are summarized below.
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Identifier

Value

IUPAC Name

5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-
dibenzo[b,flazepin-10-one[1]

Other Names

Ketipramine, G-35,259[1][2]

CAS Number

17243-32-2[1]

Molecular Formula

C19H22N20[1]

Molecular Weight

294.39 g/mol [1]

SMILES String

0O=C3clc(ccccl)N(c2c(ccec2)CI)CCCN(C)CI1]

Physicochemical and Spectroscopic Data

While specific, experimentally-derived data for ketoimipramine is not widely published, its

expected spectroscopic characteristics can be inferred from its structure.

2.1 Physicochemical Properties

Property

Expected Value/Characteristic

Physical State

Likely a crystalline solid at room temperature.

Melting Point Not reported in available literature.

Expected to have a pKa in the range of 8.5- 9.5
pKa due to the tertiary amine in the side chain,

similar to other TCAs.

Expected to be sparingly soluble in water but
Solubility soluble in organic solvents like methanol,

ethanol, and chloroform.

2.2 Spectroscopic Data (Predicted)

The following table summarizes the expected signals in key spectroscopic analyses.
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Spectroscopy Predicted Characteristic Signals

- Aromatic Protons: Multiple signals in the & 7.0-
8.0 ppm range. - Aliphatic Protons (Side Chain):
Signals between & 2.0-4.0 ppm, including a
1H-NMR characteristic singlet for the N(CHs)2z group
around 0 2.2 ppm. - Methylene Protons (Ring):
Signals corresponding to the CHz group at

position 11.

- Carbonyl Carbon: A characteristic downfield

signal in the 4 190-200 ppm range. - Aromatic
13C-NMR Carbons: Multiple signals between & 120-150

ppm. - Aliphatic Carbons: Signals in the 6 20-60

ppm range.

- C=0 Stretch: A strong, sharp absorption band
around 1680-1700 cm~1 (characteristic of an
aryl ketone). - C-H Stretch (Aromatic): Bands
above 3000 cm™1, - C-H Stretch (Aliphatic):
Bands below 3000 cm~1. - C-N Stretch: Bands
in the 1250-1020 cm~1 region.

Infrared (IR)

- Molecular lon (M*): A peak at m/z 294,
corresponding to the molecular weight. - Major
Mass Spec. (E]) Fragment: A prominent peak at m/z 86, resulting
from the alpha-cleavage of the
dimethylaminopropyl side chain

[CH2=N(CHs)2]*.

Synthesis and Experimental Protocols

3.1 Plausible Synthetic Route

A specific, detailed synthesis protocol for ketoimipramine is not available in the reviewed
literature. However, a plausible and common method for the synthesis of such a ketone from its
parent compound, imipramine, would involve the oxidation of the methylene group (C-10) on
the dibenzo[b,flazepine ring.
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A logical synthetic workflow is outlined below.

4 )

Plausible Synthesis of Ketoimipramine

Imipramine (Starting Material)

Oxidation Reaction

(e.g., using KMnOa4, CrOs, or Se0z2)

Reaction Work-up
(Quenching, Extraction)

l

Purification
(e.g., Column Chromatography, Recrystallization)

Ketoimipramine (Final Product)

Click to download full resolution via product page
Caption: A plausible synthetic workflow for ketoimipramine via oxidation.
3.2 Analytical Protocol: Quantification by GC-MS

For the quantitative analysis of ketoimipramine in biological matrices such as plasma, a gas
chromatography-mass spectrometry (GC-MS) method would be highly suitable, analogous to
methods used for other TCAs.

Protocol:

e Sample Preparation:
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o To 1.0 mL of plasma, add an internal standard (e.g., a deuterated analog of
ketoimipramine or a structurally similar TCA).

o Alkalinize the sample to a pH > 10 with 1M NaOH.

o Perform liquid-liquid extraction with 5 mL of a non-polar organic solvent (e.qg.,
hexane:isoamyl alcohol, 99:1 v/v) by vortexing for 2 minutes.

o Centrifuge at 3000 rpm for 10 minutes to separate the layers.

o Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream
of nitrogen.

 Derivatization (Optional but Recommended):

o While the ketone functionality does not require derivatization, the tertiary amine can be
derivatized to improve chromatographic properties. However, for initial analysis, this step
can be omitted.

e GC-MS Analysis:

o Reconstitute the dried extract in 100 pL of ethyl acetate.

o Inject 1-2 pL into the GC-MS system.

o GC Conditions:

Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 pm film thickness.

Inlet Temperature: 280°C.

Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5
min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o MS Conditions:

» |onization Mode: Electron Impact (El) at 70 eV.
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= Acquisition Mode: Selected lon Monitoring (SIM).

» |ons to Monitor: Monitor the molecular ion (m/z 294) and a key fragment ion (e.g., m/z
86) for ketoimipramine, along with corresponding ions for the internal standard.

e Quantification:
o Construct a calibration curve by analyzing standards of known concentrations.

o Determine the concentration of ketoimipramine in the unknown samples by comparing the
peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action and Signaling Pathways

As a tricyclic antidepressant, ketoimipramine is presumed to exert its therapeutic effects
primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and
norepinephrine (NE) from the synaptic cleft.[3] This action increases the concentration of these
neurotransmitters in the synapse, enhancing neurotransmission.

The generalized signaling pathway for a TCA like ketoimipramine is illustrated below.
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Caption: Mechanism of action for TCAs like ketoimipramine.

While ketoimipramine is expected to be a potent inhibitor of both SERT and NET, the precise
binding affinities and selectivity profile are not documented in the available literature. TCAs are
also known to interact with other receptors, including muscarinic, histaminic, and adrenergic
receptors, which contributes to their side effect profile.[3] It is reasonable to assume that
ketoimipramine would share some of these off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Properties of Ketoimipramine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092992#chemical-structure-of-ketoimipramine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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